N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide is a heterotricyclic compound featuring a fused dioxa-thia-aza ring system. Its core structure comprises a 12-membered tricyclic scaffold with oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms, substituted with a 4-methylbenzamide group. The compound’s molecular formula is C₁₇H₁₄N₂O₃S (assuming the methyl group replaces the methoxy group in the analog described in ). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9-2-4-10(5-3-9)15(19)18-16-17-11-6-12-13(21-8-20-12)7-14(11)22-16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDYOUTYVPTTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide typically involves multiple steps, starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Methoxy vs. 4-Methyl Substitution
The compound’s closest analog, N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide (CAS 892854-74-9; ), differs only in the para-substituent on the benzamide moiety (methoxy vs. methyl). Key differences include:
- Hydrophobicity : The methyl group increases hydrophobicity (logP ≈ 2.8 vs. 2.5 for methoxy), as predicted by computational models.
Heterotricyclic Core Variations
Compounds with related tricyclic frameworks include:
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ():
- Replaces one oxygen with sulfur in the core.
- Exhibits reduced ring strain due to larger sulfur atoms, enhancing thermal stability.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ():
- Contains six nitrogen atoms in the core, increasing polarity and hydrogen-bonding capacity.
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by multiple heteroatoms (oxygen and sulfur), which contribute to its biological activity. Its molecular formula is and it has a molecular weight of 330.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The presence of heteroatoms allows for diverse interactions with enzymes and receptors, potentially modulating their activity and triggering various biochemical pathways.
2. Acetylcholinesterase Inhibition
Research into related compounds indicates that they may act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . For example, compounds with similar coumarin or thiazole cores have demonstrated potent inhibitory effects on acetylcholinesterase with IC50 values in low micromolar ranges.
Study on Related Compounds
A study synthesized a series of compounds based on the coumarin structure and evaluated their inhibitory activities against acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease . While not directly studying this compound, these findings suggest that similar compounds could exhibit comparable activities.
Research Findings Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| Potential Activities | Antimicrobial; Acetylcholinesterase inhibition |
| IC50 (related compounds) | 2.7 µM (for AChE inhibition) |
| Structural Features | Tricyclic structure with heteroatoms |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
